![molecular formula C7H3BrClFO2 B1380329 2-Bromo-5-chloro-3-fluorobenzoic acid CAS No. 1529288-48-9](/img/structure/B1380329.png)
2-Bromo-5-chloro-3-fluorobenzoic acid
Overview
Description
“2-Bromo-5-chloro-3-fluorobenzoic acid” is a chemical compound with the molecular formula C7H3BrClFO2 . It is a solid substance with a molecular weight of 253.45 . The IUPAC name for this compound is 2-bromo-3-chloro-5-fluorobenzoic acid .
Synthesis Analysis
The synthesis of similar compounds, such as 5-bromo-2-chloro benzoic acid, involves making 2-chlorine benzotrichloride and bromide reagents react under the effect of a catalyst to obtain 2-chloro-5-bromine benzotrichloride . This is followed by a hydrolysis reaction under acidic conditions to obtain 5-bromo-2-chloro benzoic acid .
Molecular Structure Analysis
The InChI code for “2-Bromo-5-chloro-3-fluorobenzoic acid” is 1S/C7H3BrClFO2/c8-6-4(7(11)12)1-3(10)2-5(6)9/h1-2H,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure .
Physical And Chemical Properties Analysis
“2-Bromo-5-chloro-3-fluorobenzoic acid” is a solid substance . It has a molecular weight of 253.45 and its IUPAC name is 2-bromo-3-chloro-5-fluorobenzoic acid .
Scientific Research Applications
Organic Synthesis
“2-Bromo-5-chloro-3-fluorobenzoic acid” is an important raw material and intermediate used in organic synthesis . It can be used to construct complex organic molecules, enabling the development of new chemical entities with potential applications in various fields.
Pharmaceuticals
This compound plays a significant role in the pharmaceutical industry . It can be used in the synthesis of various drugs and bioactive compounds. For example, it can be used to synthesize “2-fluoro-8-(methylthio)dibenzo[b,f]thiepin-10(11H)-one” and "2-((2-carboxy-5-fluorophenyl)amino)-3-methoxybenzoic acid" .
Agrochemicals
“2-Bromo-5-chloro-3-fluorobenzoic acid” is also used in the synthesis of agrochemicals . These chemicals are essential for protecting crops from pests and diseases, enhancing crop yield and quality.
Dyestuff Fields
This compound is used in the dyestuff industry . It can be used to synthesize dyes with specific properties, contributing to the development of new colors and improving the performance of existing ones.
Borinic Acid Derivatives
“2-Bromo-5-chloro-3-fluorobenzoic acid” can be used in the synthesis of borinic acid derivatives . These compounds have applications in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials.
Materials Science
Borinic acids, which can be synthesized from “2-Bromo-5-chloro-3-fluorobenzoic acid”, have been used in materials science . They can be used to create new materials with unique properties, contributing to advancements in various fields such as electronics, energy, and nanotechnology.
properties
IUPAC Name |
2-bromo-5-chloro-3-fluorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFO2/c8-6-4(7(11)12)1-3(9)2-5(6)10/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEOZTDMJJUWEGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)Br)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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